molecular formula C11H16ClNO B2442428 (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride CAS No. 2137420-26-7

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2442428
CAS No.: 2137420-26-7
M. Wt: 213.71
InChI Key: VGPGSOZCQQZJQY-MTICXXPYSA-N
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Description

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a benzofuran ring, which is a fused ring system containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride typically involves several steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride apart is its unique structure, which combines a benzofuran ring with an amine group. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler compounds like benzylamine.

Properties

IUPAC Name

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7;/h3-4,6-8H,5,12H2,1-2H3;1H/t7?,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPGSOZCQQZJQY-MTICXXPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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